![molecular formula C19H23N3O2S B3015050 2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 894000-85-2](/img/structure/B3015050.png)
2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated the synthesis of new series of pyridazinone derivatives, including structures related to "2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone," aiming to explore their potential anticancer activities. For instance, a study focused on synthesizing 3(2h)-one pyridazinone derivatives and evaluating their anticancer activity through molecular docking studies. These compounds exhibited significant antioxidant activity, which contributes to their potential anticancer properties, as determined by in-vitro antioxidant activity assays and molecular docking with cyclin-dependent kinase protein and DNA-hexamer ATGCAT (Mehvish & Kumar, 2022).
Anti-inflammatory and Analgesic Activities
The compound's derivatives have been synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. A study identified a specific derivative as an ideal anti-inflammatory agent with remarkable selectivity for the COX-2 enzyme, without ulcerogenic and cardiovascular side effects. This research highlights the compound's potential in developing safer anti-inflammatory and analgesic medications (Sharma & Bansal, 2016).
Antimicrobial Activity
Derivatives of "this compound" have also been investigated for their antimicrobial activity. Studies synthesizing new pyridine derivatives have shown variable and modest activity against investigated strains of bacteria and fungi, indicating the compound's potential application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiparkinsonian Activities
Additionally, research into substituted pyridine derivatives prepared from related compounds has unveiled good analgesic and antiparkinsonian activities. These findings suggest the compound's derivatives' potential utility in treating Parkinson's disease and related neurodegenerative disorders, showcasing the versatility of this chemical scaffold in therapeutic applications (Amr, Maigali, & Abdulla, 2008).
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. Related compounds such as sgx523 have been identified as selective inhibitors of the receptor tyrosine kinase met . MET is implicated in the development and progression of cancer .
Mode of Action
This inhibition disrupts the normal function of the MET receptor, which can lead to the activation of apoptosis signaling cascades .
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that the compound may affect pathways related to cell growth and proliferation, particularly those involving the met receptor .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound may lead to the inhibition of cell growth and proliferation, potentially leading to cell death .
Eigenschaften
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-2-24-16-8-6-15(7-9-16)17-10-11-18(21-20-17)25-14-19(23)22-12-4-3-5-13-22/h6-11H,2-5,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTJCIBVHWBJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.